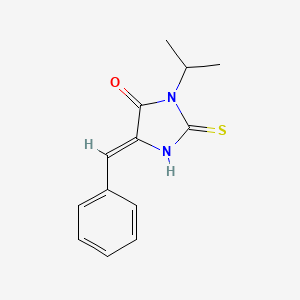

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the class of thiohydantoins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one typically involves the reaction of isothiocyanates with amino acids or their derivatives. One common method is the one-pot reaction of aryl isothiocyanates with amino acids in an alkaline medium, followed by treatment with fuming hydrochloric acid . This method yields high product purity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of TDP1, it binds to the active site of the enzyme, preventing it from repairing DNA damage caused by antitumor drugs. This enhances the efficacy of chemotherapy by increasing the susceptibility of cancer cells to DNA damage .

Comparison with Similar Compounds

Similar Compounds

2-Thioxoimidazolidin-4-one: Shares the thioxoimidazolidin core but lacks the benzylidene and isopropyl groups.

Thiazolidin-4-one: Similar heterocyclic structure but with a sulfur atom replacing the oxygen in the ring.

Uniqueness

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzylidene and isopropyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

5-Benzylidene-3-isopropyl-2-thioxoimidazolidin-4-one is a compound belonging to the class of 2-thioxoimidazolidin-4-ones, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The compound exhibits significant inhibitory activity against perforin, a pore-forming protein expressed by cytotoxic lymphocytes. Perforin plays a critical role in immune responses by facilitating the delivery of granzymes into target cells, leading to apoptosis. By inhibiting this pathway, this compound may serve as a potential immunosuppressive agent, particularly in conditions characterized by excessive immune activation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on perforin-induced cell lysis. For instance, a series of assays revealed that the compound effectively blocked perforin activity at low concentrations (IC50 values typically below 2.5 μM) without causing significant cytotoxicity to natural killer (NK) cells or other lymphocyte populations .

Table 1: Inhibitory Activity of this compound

| Compound Concentration (µM) | % Inhibition of Perforin Activity |

|---|---|

| 0.1 | 10% |

| 0.5 | 45% |

| 1.0 | 70% |

| 2.5 | 90% |

Structure-Activity Relationships (SAR)

Research into SAR has indicated that modifications to the benzylidene and isopropyl groups can significantly influence the compound's potency. The introduction of electron-withdrawing groups on the benzylidene moiety has been shown to enhance inhibitory activity against perforin .

Table 2: SAR Analysis of Derivatives

| Derivative | Modification | IC50 (µM) |

|---|---|---|

| Original Compound | None | 1.38 |

| Compound A | Chlorine substitution | 0.64 |

| Compound B | Methyl substitution | 2.55 |

| Compound C | Fluorine substitution | 1.14 |

Case Studies

Several studies have explored the therapeutic potential of this compound in various disease models:

- Autoimmune Diseases : In models of autoimmune diseases, such as type 1 diabetes in NOD mice, treatment with the compound resulted in reduced tissue damage and preserved pancreatic beta-cell function due to its ability to inhibit perforin-mediated cytotoxicity .

- Cancer Therapy : The immunosuppressive properties of the compound have been investigated as a means to enhance the efficacy of cancer therapies by preventing immune-mediated damage to normal tissues while allowing for targeted tumor destruction .

Properties

Molecular Formula |

C13H14N2OS |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

(5Z)-5-benzylidene-3-propan-2-yl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C13H14N2OS/c1-9(2)15-12(16)11(14-13(15)17)8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,17)/b11-8- |

InChI Key |

VUMPPFFGHXSXJA-FLIBITNWSA-N |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC=CC=C2)/NC1=S |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC=CC=C2)NC1=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.